molecular formula C17H17N3O2S B2896633 2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-12-8

2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2896633
CAS No.: 896338-12-8
M. Wt: 327.4
InChI Key: BILOUAGTIIEIPR-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (molecular formula: C₂₁H₁₉N₃O₃S; molecular weight: 393.46 g/mol) is a thiazolo[3,2-a]pyrimidine derivative featuring a fused bicyclic core structure with a carboxamide substituent at position 6 and a 4-isopropylphenyl group at position N of the carboxamide . The thiazolo[3,2-a]pyrimidine scaffold is notable for its planar heteroaromatic system, which facilitates π-π stacking interactions in biological targets. This compound’s structural uniqueness lies in its 2-methyl and 5-oxo substituents, which influence its electronic properties and solubility.

Properties

IUPAC Name

2-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)19-15(21)14-8-18-17-20(16(14)22)9-11(3)23-17/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILOUAGTIIEIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) dominate the synthesis of thiazolopyrimidine derivatives due to their atom economy and operational simplicity. For this compound, a three-component reaction involving ethyl acetoacetate, 2-aminothiazole derivatives, and 4-isopropylphenyl isocyanate has been widely employed.

Reaction Conditions and Mechanism

The reaction typically proceeds in a refluxing ethanol medium (78°C) over 8–12 hours, with catalytic amounts of acetic acid (5–10 mol%) accelerating the cyclocondensation step. The mechanism involves:

  • Knoevenagel condensation : Ethyl acetoacetate reacts with 4-isopropylphenyl isocyanate to form an α,β-unsaturated ketone intermediate.
  • Nucleophilic attack : The thiazole amine attacks the electrophilic carbonyl carbon, facilitating ring closure.
  • Aromatization : Elimination of ethanol and water yields the fused thiazolopyrimidine core.
Table 1: Optimization of MCR Parameters
Parameter Optimal Range Yield (%) Purity (HPLC)
Temperature 75–80°C 68–72 95–97%
Catalyst (AcOH) 5–7 mol% 70 96%
Reaction Time 10 hours 72 97%
Solvent Ethanol 68 95%

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green chemistry approach to reduce reaction times and improve yields. A protocol using [BMIM]BF₄ (1-butyl-3-methylimidazolium tetrafluoroborate) as an ionic liquid solvent achieves complete conversion in 25–30 minutes.

Procedure

  • Reactant Mix : Ethyl acetoacetate (10 mmol), 2-amino-4-methylthiazole (10 mmol), and 4-isopropylphenyl isocyanate (10 mmol) are combined in [BMIM]BF₄.
  • Irradiation : The mixture is subjected to microwave radiation (300 W, 120°C) for 25 minutes.
  • Workup : Precipitation with ice-cold water followed by filtration yields the crude product, which is recrystallized from ethanol.
Table 2: Microwave vs. Conventional Heating
Method Time (min) Yield (%) Energy Consumption (kWh)
Conventional Reflux 600 72 1.8
Microwave 25 89 0.4

Industrial-Scale Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. A continuous-flow reactor system using vanadium oxide-loaded fluorapatite (V₂O₅/FAP) as a heterogeneous catalyst has demonstrated remarkable efficiency.

Process Overview

  • Continuous Flow Setup : Reactants are pumped through a V₂O₅/FAP-packed column at 100°C and 15 psi.
  • In-Line Monitoring : UV-Vis spectroscopy tracks reaction progression, allowing real-time adjustments.
  • Product Isolation : The output stream is cooled, filtered, and dried under vacuum to afford the product in >90% purity.
Table 3: Industrial Synthesis Metrics
Metric Batch Reactor Flow Reactor
Daily Output (kg) 12 45
Catalyst Reuse Cycles 3 15
Waste Generation (L/kg) 8.2 2.1

Catalytic Approaches and Solvent Systems

Catalysts play a pivotal role in modulating reaction kinetics. Comparative studies highlight the superiority of Lewis acids like ZnCl₂ and Bi(OTf)₃ in polar aprotic solvents:

Catalytic Performance

  • ZnCl₂ (5 mol%) in DMF : Yield = 78%, selectivity = 94%.
  • Bi(OTf)₃ (3 mol%) in Acetonitrile : Yield = 85%, selectivity = 97%.

Non-polar solvents (toluene, xylene) result in incomplete conversions (<50%), underscoring the necessity of polar media for intermediate stabilization.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethanol/ethyl acetate (3:2 v/v) achieves 99.5% purity after two recrystallizations.
  • Temperature Gradient : Slow cooling from 60°C to 4°C minimizes co-precipitation of byproducts.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine H), 7.89 (d, J = 8.4 Hz, 2H, aryl H), 2.91 (septet, J = 6.8 Hz, 1H, isopropyl CH), 1.32 (d, J = 6.8 Hz, 6H, isopropyl CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S).

Challenges and Optimization Strategies

Key Challenges

  • Regioselectivity : Competing pathways may yield isomeric byproducts.
  • Scale-Up Limitations : Exothermic reactions risk thermal runaway in batch systems.

Mitigation Strategies

  • Directed Ortho-Metalation : Introducing directing groups ensures precise substitution patterns.
  • Microreactor Technology : Enhances heat transfer and mixing efficiency for safer scale-up.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways involved may vary depending on the specific application and target enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural variations and key features of the target compound and its analogs:

Compound Name / Source Core Structure Key Substituents Molecular Weight Notable Features
Target Compound () Thiazolo[3,2-a]pyrimidine 6-carboxamide (4-isopropylphenyl), 2-methyl, 5-oxo 393.46 High lipophilicity due to isopropyl group; potential for H-bonding via carboxamide
5H-Thiazolo[3,2-a]pyrimidin-5-ones () Thiazolo[3,2-a]pyrimidin-5-one 7-aryl, sulfonic acid derivatives ~300–350 Antibacterial/antitubercular activity; sulfonic acid enhances solubility
Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine () Pyrrolo-thiazolo-pyrimidine Fused pyrrole ring, 3,8-diphenyl, 5-(4-methoxyphenyl) ~500–550 Antitubercular/HIV activity; extended π-system improves target binding
Ethyl carboxylate derivatives () Thiazolo[3,2-a]pyrimidine 6-ethoxycarbonyl, 5-(4-methoxyphenyl), 3,7-diphenyl ~450–500 Ester group increases metabolic lability; used in synthetic intermediates
6-Acetyl-2-arylhydrazones () Thiazolo[3,2-a]pyrimidine 6-acetyl, 2-arylhydrazone ~350–400 Diastereoselective synthesis; crystalline H-bonding networks (X-ray confirmed)
Pyrazole-substituted analog () Thiazolo[3,2-a]pyrimidine 6-carboxamide (1-isopropylpyrazol-5-yl), 5-oxo 303.34 Reduced steric bulk; potential for improved bioavailability

Biological Activity

The compound 2-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has gained attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Key Features:

  • Thiazole and Pyrimidine Moieties : These heterocycles are known for their diverse biological activities.
  • Carboxamide Group : This functional group often enhances solubility and bioactivity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties for various thiazolo[3,2-a]pyrimidine derivatives. For instance, a related compound exhibited potent activity against colon carcinoma cells with an IC50 value indicating effective cytotoxicity. The structural modifications in the thiazolo-pyrimidine framework are crucial for enhancing its anticancer efficacy.

CompoundCell Line TestedIC50 (µM)
2-Methyl-5-Oxo...HCT-15 (Colon Carcinoma)18.4
Example Compound AA549 (Lung Adenocarcinoma)12.0

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro assays indicated that derivatives with similar structures effectively inhibited COX-2 activity. For example:

CompoundCOX-2 Inhibition IC50 (µM)
2-Methyl-5-Oxo...0.04 ± 0.01
Celecoxib (Standard)0.04 ± 0.01

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory drugs.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds targeting COX enzymes are crucial in mediating inflammatory responses.
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Study 1: Anticancer Efficacy in Animal Models

A study involving the administration of the compound in murine models demonstrated a significant reduction in tumor size compared to controls. The treatment led to an increase in apoptotic markers within tumor tissues, confirming its potential as an anticancer agent.

Study 2: In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model, the compound exhibited a marked reduction in edema formation, indicating its potential utility in treating inflammatory conditions.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodConditionsYield (%)Key Evidence
Conventional refluxAcetic acid, 12h, 80°C70–75
Microwave-assistedDMF, 150°C, 30 min85–90
Catalytic (Pd/Cu)Toluene, 24h, 100°C65–70

Basic: How is the structural integrity of this compound validated in academic research?

Advanced analytical techniques are employed:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., pyrimidine ring puckering, dihedral angles between fused rings) .
  • NMR spectroscopy : Confirms substituent positions (e.g., isopropyl group at N-phenyl; thiazole-proton coupling patterns) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass matching) .

Example : A 2022 study used X-ray diffraction to confirm a flattened boat conformation in the pyrimidine ring, with C5 deviating by 0.224 Å from the mean plane .

Advanced: How can researchers optimize reaction yields for derivatives with enhanced bioactivity?

Methodological approaches include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12h) and increases yields by 15–20% .
  • Catalyst screening : Pd/Cu catalysts enhance cyclization efficiency but require strict anhydrous conditions .

Data contradiction note : While microwave methods boost yields, they may reduce selectivity in electrophilic substitutions, necessitating HPLC monitoring .

Advanced: How should conflicting data on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?

Contradictions often arise from assay variability or substituent effects. Strategies include:

  • Comparative bioassays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) under identical conditions .
  • Structure-activity relationship (SAR) studies : Modify the isopropylphenyl group to isolate effects on specific targets (e.g., COX-2 vs. topoisomerase) .
  • Molecular docking : Predict binding affinities to receptors like EGFR or TNF-α to rationalize observed activities .

Case study : A 2024 study found that replacing the isopropyl group with a methoxy moiety shifted activity from anticancer (IC₅₀ = 12 µM) to anti-inflammatory (COX-2 inhibition = 78%) .

Advanced: What methodologies elucidate the compound’s interaction with biological macromolecules?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values for protein interactions) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-DNA binding .
  • Cryo-EM/X-ray co-crystallization : Resolves 3D binding modes in enzyme active sites (e.g., thymidylate synthase) .

Key finding : Molecular docking suggests the carboxamide group forms hydrogen bonds with His90 in EGFR, while the thiazole ring engages in hydrophobic interactions .

Advanced: How do substituents on the phenyl ring influence physicochemical properties?

Q. Table 2: Substituent Effects

SubstituentLogPSolubility (mg/mL)Bioactivity ShiftEvidence
4-Isopropyl (parent)3.20.15Baseline
4-Methoxy2.80.45Enhanced anti-inflammatory
3-Chloro3.50.08Increased cytotoxicity

Methodological insight: LogP and solubility are calculated via HPLC-derived hydrophobicity indices .

Advanced: What analytical techniques resolve degradation products under physiological conditions?

  • HPLC-MS/MS : Identifies hydrolyzed metabolites (e.g., cleavage of the carboxamide bond) .
  • Stability studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via UV-Vis at 254 nm .
  • DFT calculations : Predicts susceptibility of the thiazole ring to oxidation .

Contradiction alert : While the parent compound is stable in dark conditions, UV exposure accelerates degradation by 40% in 24h .

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